

VX-150 stability in aqueous solution for experiments

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Compound of Interest

Compound Name: VX-150

Cat. No.: B8179964

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VX-150 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of **VX-150** in aqueous solutions for experimental use. The following troubleshooting guides and FAQs address common issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **VX-150** and what is its mechanism of action?

A1: **VX-150** is an orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8. [1][2][3] NaV1.8 is crucial for the transmission of pain signals in peripheral nociceptive neurons. [4][5][6][7][8] By blocking this channel, **VX-150**'s active metabolite reduces the excitability of these neurons, thereby producing an analgesic effect.[3]

Q2: How should I store **VX-150** powder and stock solutions?

A2: Proper storage is critical to maintain the integrity of **VX-150**. The recommended storage conditions are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.[2]

Q3: Is **VX-150** soluble in aqueous buffers?

A3: **VX-150** is reported to be insoluble in water.[2] For in vitro experiments, it is common practice to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[2] This stock solution can then be diluted into the aqueous experimental buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system and that the compound does not precipitate out of solution.

Q4: What is the stability of **VX-150** in an aqueous experimental solution?

A4: There is limited publicly available quantitative data on the stability of **VX-150** in simple aqueous solutions at different pH values and temperatures. Since **VX-150** is a prodrug containing an amide linkage, it is susceptible to hydrolysis, a process that can be influenced by pH and temperature. For in vivo experiments, working solutions should be prepared fresh daily. [4] For in vitro experiments, it is recommended to prepare fresh dilutions from a frozen stock solution for each experiment to minimize potential degradation.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer.	The aqueous solubility of VX-150 has been exceeded. The final concentration of DMSO may be too low to keep the compound in solution.	- Increase the final DMSO concentration, ensuring it remains compatible with your experimental system. - Decrease the final concentration of VX-150. - Gentle warming and/or sonication may aid in dissolution, but be cautious of potential degradation at elevated temperatures. [4]
Inconsistent or lower-than-expected experimental results.	The compound may have degraded in the aqueous solution. The stock solution may have undergone degradation due to improper storage or multiple freeze-thaw cycles.	- Prepare fresh working solutions from your DMSO stock immediately before each experiment. - Prepare a new DMSO stock solution from the powder. Ensure the DMSO is of high quality and anhydrous, as moisture can reduce solubility. [2] - Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Difficulty dissolving the VX-150 powder.	VX-150 has low aqueous solubility.	- Use a high-purity, anhydrous organic solvent like DMSO to prepare the initial stock solution. [2] - For in vivo preparations, specific formulations with co-solvents such as PEG300 and Tween-80 can be used to improve solubility. [4]

Quantitative Data Summary

Detailed quantitative stability data for **VX-150** in various aqueous buffers is not readily available in the public domain. The following tables summarize the known solubility and storage recommendations.

Table 1: Solubility of **VX-150**

Solvent	Solubility	Notes
DMSO	~100-125 mg/mL	Use of fresh, anhydrous DMSO is recommended as moisture can decrease solubility.[2][9]
Water	Insoluble	[2]
Ethanol	Insoluble	[2]
In Vivo Formulation 1	≥ 2.08 mg/mL	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4]
In Vivo Formulation 2	2.08 mg/mL	10% DMSO, 90% (20% SBE- β -CD in Saline). Requires sonication.[4]
In Vivo Formulation 3	≥ 2.08 mg/mL	10% DMSO, 90% Corn Oil.[4]

Table 2: Recommended Storage Conditions for **VX-150**

Form	Storage Temperature	Duration
Powder	-20°C	3 years
Powder	4°C	2 years
In Solvent	-80°C	6 months to 1 year
In Solvent	-20°C	1 month

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO:

- Weigh out the required amount of **VX-150** powder (Molecular Weight: 516.34 g/mol).
- Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
- Vortex or sonicate the solution until the powder is completely dissolved.
- Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months.

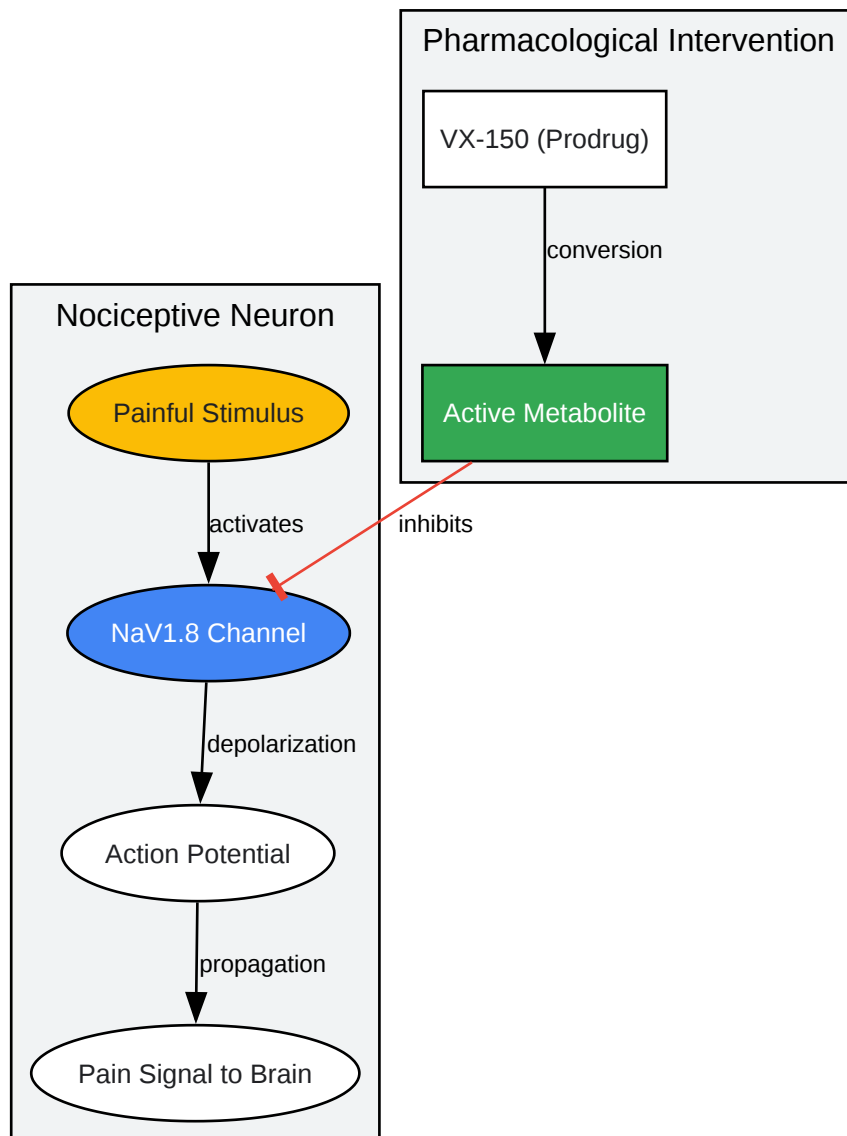
Protocol for Preparation of an In Vivo Formulation (Example):

This protocol is for a clear solution with a solubility of ≥ 2.08 mg/mL.[4]

- Prepare a stock solution of **VX-150** in DMSO (e.g., 20.8 mg/mL).
- To prepare 1 mL of the final working solution, start with 100 μ L of the DMSO stock solution.
- Add 400 μ L of PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 and mix until the solution is homogeneous.
- Add 450 μ L of saline to bring the final volume to 1 mL and mix well.
- For in vivo experiments, it is recommended to use the prepared solution on the same day.[4]

Visualizations

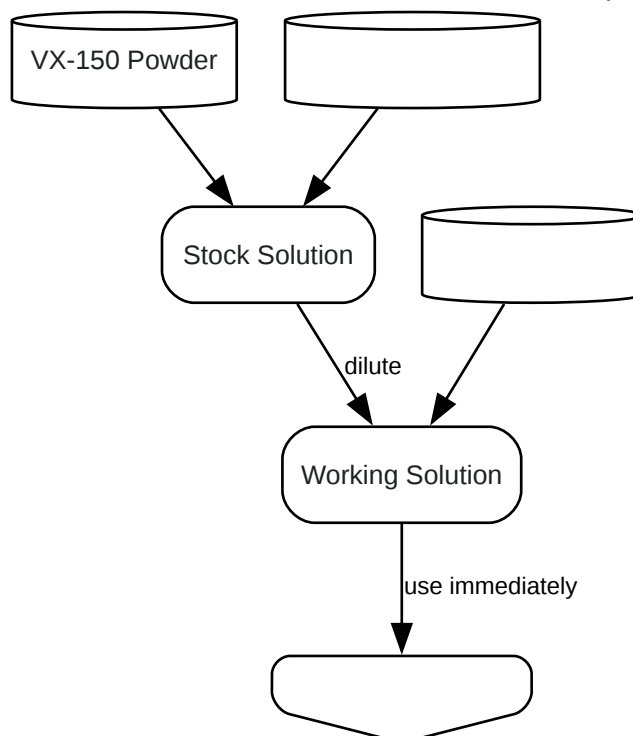
Simplified Signaling Pathway of Pain and NaV1.8 Inhibition



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Caption: Pain signaling pathway and the inhibitory action of **VX-150**'s active metabolite on the NaV1.8 channel.

Experimental Workflow for VX-150 Solution Preparation



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